Myrianthic acid

Übersicht

Beschreibung

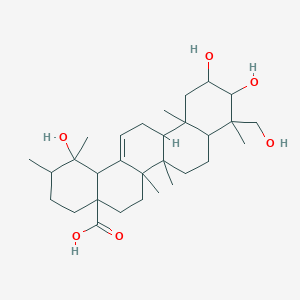

Myrianthic acid is a natural triterpenoid compound . It is found in several plants, including Rosa laevigata and Campsis grandiflora . It has been reported to show inhibitory activities on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins at a 50 uM concentration . It also shows anticancer activities .

Synthesis Analysis

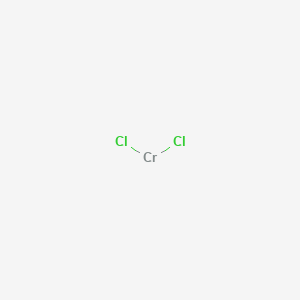

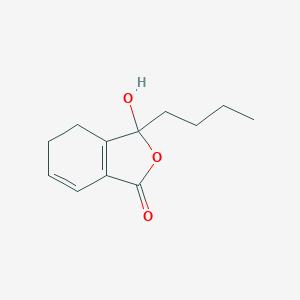

The synthesis of myristic acid derivatives, which are structurally similar to myrianthic acid, has been reported . Myristic acid is converted into myristoyl chloride, which is then coupled with aryl amines to yield the corresponding myristic acid derivatives . The compounds are purified and characterized via FTIR, NMR, and HRMS spectral analyses .

Molecular Structure Analysis

Myrianthic acid has a molecular formula of C30H48O6 . It consists of 88 bonds in total, including 40 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .

Physical And Chemical Properties Analysis

Myrianthic acid has a molecular weight of 504.7 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 2 freely rotating bonds . The computed properties include an XLogP3-AA of 4.3, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Myrianthic Acid has been identified as a potential anticancer agent . It has been found to interact with the enzyme Fatty Acid Synthase (FAS), which plays a significant role in cancer pathologies . The inhibitory activity of Myrianthic Acid against the FAS enzyme is likely related to its antiproliferative activity towards tumor cells .

Drug Discovery

The structural moieties of Myrianthic Acid could serve as a promising reference point to start the potential development of innovative approaches in therapy . This is especially significant given the importance of FAS in specific pathologies, particularly cancer .

Proteomics Research

Myrianthic Acid has been used in proteomics research, specifically in the target deconvolution of natural compounds . Techniques such as Drug Affinity Responsive Target Stability (DARTS) and targeted-Limited Proteolysis linked to Mass Spectrometry (t-LiP-MS) have been employed to identify FAS as an interesting macromolecular counterpart of Myrianthic Acid .

Molecular Docking

Molecular docking techniques have been used to investigate the interactions in the Myrianthic Acid/FAS complex . This provides a precise picture of how Myrianthic Acid interacts with FAS at the molecular level .

Biological Assays

Biological assays have been used to showcase the inhibitory activity of Myrianthic Acid against the FAS enzyme . This is most likely related to its antiproliferative activity towards tumor cells .

Preclinical Investigations

Myrianthic Acid has been used in preclinical investigations . These investigations are crucial in understanding the potential therapeutic applications of Myrianthic Acid .

Safety and Hazards

Myrianthic acid should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Myrianthic acid, a triterpenoid characterized by an ursane skeleton , primarily targets the enzyme Fatty Acid Synthase (FAS) . FAS is a key enzyme involved in the synthesis of long-chain fatty acids, playing a crucial role in lipid metabolism. It has been identified as a potential target for anticancer therapies due to its overexpression in various types of cancers .

Mode of Action

Myrianthic acid interacts with FAS, leading to the inhibition of this enzyme . The interaction between myrianthic acid and FAS has been validated in silico by molecular docking, providing a detailed picture of the interactions in the Myrianthic Acid/FAS complex .

Biochemical Pathways

The primary biochemical pathway affected by myrianthic acid is the fatty acid synthesis pathway, specifically the step catalyzed by FAS . By inhibiting FAS, myrianthic acid disrupts the synthesis of long-chain fatty acids, which can have downstream effects on lipid metabolism and cell proliferation, particularly in cancer cells where FAS is often overexpressed .

Result of Action

The inhibition of FAS by myrianthic acid is likely related to its antiproliferative activity towards tumor cells . By disrupting fatty acid synthesis, myrianthic acid may inhibit the growth and proliferation of cancer cells, which often rely on increased lipid metabolism for survival and growth .

Eigenschaften

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKATFNRPZIIU-MGBZEVKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984221 | |

| Record name | 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myrianthic acid | |

CAS RN |

89786-84-5, 65669-84-3 | |

| Record name | Myrianthic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89786-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrianthic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089786845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

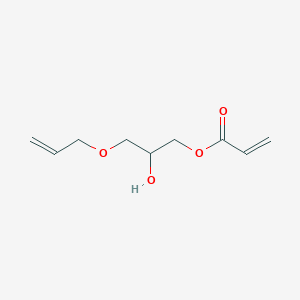

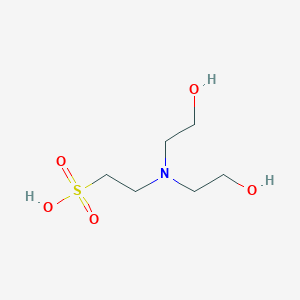

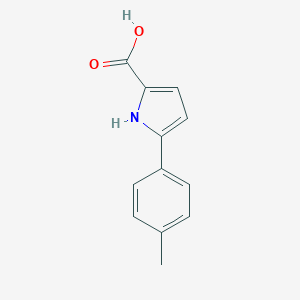

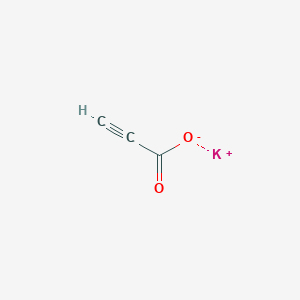

Retrosynthesis Analysis

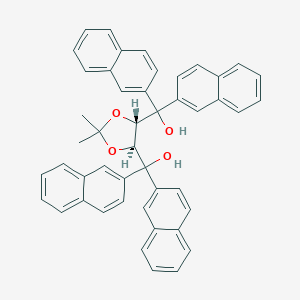

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of myrianthic acid?

A: Myrianthic acid has the molecular formula C30H48O5 and a molecular weight of 488.71 g/mol. [, ]

Q2: Are there any notable spectroscopic data for myrianthic acid?

A: Researchers commonly use spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate the structure of natural products like myrianthic acid. For instance, one study employed 1D and 2D NMR, along with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), to confirm the structure of myrianthic acid isolated from Sarcosperma affinis Gagnep. []

Q3: How do structural modifications of myrianthic acid influence its biological activity?

A: While specific SAR studies focusing solely on myrianthic acid are limited in the provided abstracts, research on related triterpenoids suggests that structural modifications can significantly impact their activity. For example, a study investigating pentacyclic triterpenoids from Campsis grandiflora found that ursolic acid (structurally similar to myrianthic acid) displayed greater insulin-mimetic and insulin-sensitizing activities compared to myrianthic acid. This difference in activity highlights the importance of specific structural features for optimal biological effects. []

Q4: What in vitro or in vivo studies have been conducted to assess the efficacy of myrianthic acid?

A4: Research has explored the biological activities of myrianthic acid using various models:

- Anticancer activity: A study found that myrianthic acid, among other triterpenes isolated from Potentilla chinesis, exhibited anticancer activities. []

- Antimicrobial and Antiquorum Sensing Activity: Myrianthic acid, isolated from Pulicaria undulata L., displayed minimal antimicrobial and antiquorum-sensing activities compared to phenolic compounds from the same plant. []

- Inhibition of Foam Cell Formation: Myrianthic acid, isolated from the leaves of Rubus allegheniensis, demonstrated moderate inhibitory activity on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins. []

Q5: What analytical techniques are employed to identify and quantify myrianthic acid in plant extracts?

A5: Researchers commonly use a combination of techniques to isolate, identify, and quantify myrianthic acid:

- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC), are employed to separate myrianthic acid from other compounds in plant extracts. [, , , , , ]

- Spectroscopy: NMR and MS serve as essential tools for structural elucidation and confirmation of myrianthic acid. []

Q6: What are some key historical milestones in the research of myrianthic acid?

A: One of the earliest studies identified and isolated myrianthic acid from the rootwood of Myrianthus arboreus, a plant known for its medicinal properties in certain cultures. [] While this discovery marked a crucial step, research on myrianthic acid is ongoing, with scientists continuing to explore its biological activities and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)